

Comparative Guide to Jingzhaotoxin-III Binding at Nav1.5 Receptor Site 4

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Compound of Interest

Compound Name: *jingzhaotoxin-III*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Jingzhaotoxin-III** (JzTx-III) and its interaction with neurotoxin receptor site 4 on the human cardiac voltage-gated sodium channel, Nav1.5. JzTx-III, a peptide toxin isolated from the venom of the Chinese tarantula *Chilobrachys jingzhao*, is a selective modulator of Nav1.5 and serves as a critical tool for studying the channel's structure and function.[1][2][3] Its mechanism involves binding to the S3-S4 linker of the channel's second domain (DII), a region known as receptor site 4.[2][4][5] This interaction traps the DII voltage sensor, thereby inhibiting channel activation.[2]

Performance Comparison: JzTx-III vs. Other Site 4 Ligands

JzTx-III is characterized as a selective inhibitor of Nav1.5 activation.[1] Its binding properties distinguish it from other toxins that target site 4. The primary functional effect is a potent inhibition of the sodium current with a depolarizing shift in the voltage-dependence of activation.[1] Unlike some scorpion β -toxins that also target site 4, JzTx-III does not induce a resurgent sodium current but rather modifies the channel's gating properties.[6]

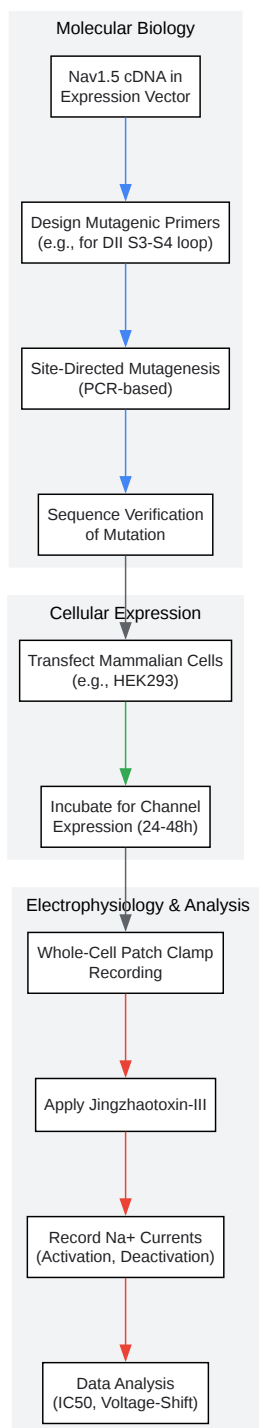
The table below summarizes the quantitative effects of JzTx-III on Nav1.5 and compares it with another well-characterized site 4 spider toxin, Huwentoxin-IV, which also traps the DII voltage sensor.[7]

| Parameter | Jingzhaotoxin-III (on Nav1.5) | Huwentoxin-IV (on Nav1.7) | Toxin Class | Primary Effect |
|------------------------|--|---|--------------------------|--------------------------|
| Target Channel | Nav1.5 (Cardiac) | Nav1.7 (Neuronal) | Spider Toxin (Tarantula) | Spider Toxin (Tarantula) |
| Binding Site | Receptor Site 4 (DII S3-S4 linker) [2][4][5] | Receptor Site 4 (DII S3-S4 linker) [7] | - | - |
| IC ₅₀ | ~350 nM[2][4] | Varies by channel subtype | - | - |
| Mechanism | Traps DII voltage sensor in closed state[2] | Traps DII voltage sensor in closed state[7] | - | - |
| Effect on Activation | Inhibits activation, +13 mV shift[1] | Inhibits activation | - | - |
| Effect on Deactivation | Accelerates deactivation kinetics[1] | Not specified | - | - |
| Selectivity | Selective for Nav1.5 over Nav1.2, 1.4, 1.6, 1.7[4] | Preferentially inhibits neuronal sodium channels[7] | - | - |

Note: Data for Huwentoxin-IV is presented for Nav1.7 as it is a primary target and highlights the mechanistic conservation of site 4 toxins across different Nav channel subtypes.

Experimental Confirmation Workflow

The binding and functional effects of JzTx-III on Nav1.5 are typically confirmed through a combination of site-directed mutagenesis and electrophysiological recording. The logical flow of this process is outlined below.

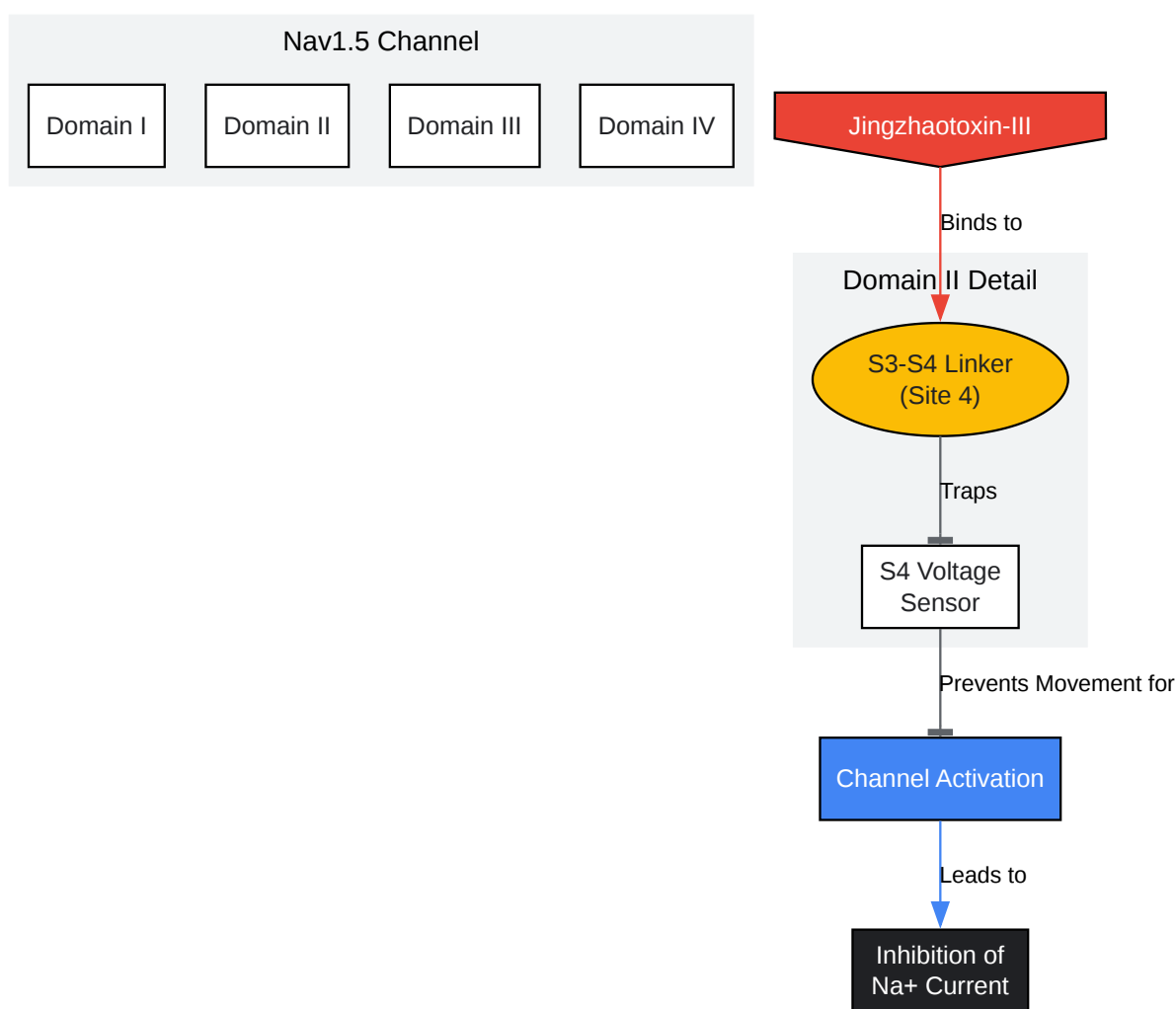


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Workflow for verifying toxin-channel interaction.

Mechanism of Action at Receptor Site 4

JzTx-III acts as a gating modifier by physically interacting with the voltage-sensing domain of DII. The toxin's hydrophobic surface is thought to facilitate its partitioning into the cell membrane, positioning it to bind to the S3-S4 linker. This binding sterically hinders the outward movement of the S4 helix, which is the primary voltage sensor, effectively trapping it in its resting or closed state. This prevents the channel from activating in response to membrane depolarization.



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JzTx-III mechanism of action on Nav1.5.

Detailed Experimental Protocols

Site-Directed Mutagenesis of Nav1.5

This protocol is used to identify the specific amino acid residues on the Nav1.5 channel that are critical for JzTx-III binding. By mutating candidate residues (e.g., in the DII S3-S4 linker) to alanine, researchers can observe a loss of toxin sensitivity, thereby mapping the binding site.

- Template: Human SCN5A (Nav1.5) cDNA in a mammalian expression vector (e.g., pcDNA3.1).
- Primer Design: Design complementary forward and reverse primers incorporating the desired mutation (e.g., E862A). Primers should have a melting temperature (T_m) of $\sim 78^\circ\text{C}$ and be 25-45 bases in length, with the mutation centered.
- PCR Amplification: Use a high-fidelity DNA polymerase (e.g., Q5 Hot Start) for PCR-based mutagenesis.^{[8][9]}
 - Cycling Conditions (Example):
 - Initial Denaturation: 98°C for 30s.
 - 25 Cycles:
 - Denaturation: 98°C for 10s.
 - Annealing: $60\text{-}72^\circ\text{C}$ for 30s (optimized for primers).
 - Extension: 72°C for 3-4 min (depending on plasmid size).
 - Final Extension: 72°C for 2 min.
- Template Removal & Ligation: Treat the PCR product with a Kinase-Ligase-DpnI (KLD) enzyme mix.^[9] DpnI digests the original methylated template DNA, while the kinase and ligase act to circularize the newly synthesized, mutated plasmid.
- Transformation: Transform the circularized plasmid into high-efficiency competent *E. coli* cells for amplification.

- Verification: Isolate plasmid DNA from multiple colonies and confirm the presence of the mutation and the absence of off-target mutations via Sanger sequencing.

Whole-Cell Electrophysiology

This protocol measures the effect of JzTx-III on the function of wild-type or mutant Nav1.5 channels expressed in a heterologous system.

- Cell Culture and Transfection:
 - Culture HEK293 cells (or a similar line lacking endogenous sodium currents) in DMEM supplemented with 10% FBS.
 - Transiently transfect cells with the Nav1.5 expression vector using a lipid-based transfection reagent (e.g., Lipofectamine). Co-transfect with a reporter plasmid (e.g., GFP) to identify successfully transfected cells.
 - Record 24-48 hours post-transfection.
- Recording Solutions:
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium Fluoride (CsF) is used to block potassium channels and enhance voltage clamp stability.
- Recording Procedure:
 - Obtain whole-cell patch-clamp configuration on a GFP-positive cell.
 - Hold the cell membrane potential at -120 mV to ensure all channels are in the resting state.
 - To measure voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments).

- Establish a stable baseline recording in the external solution.
- Perfuse the cell with the external solution containing JzTx-III at various concentrations (e.g., 10 nM - 10 μ M) to determine the dose-response relationship and calculate the IC₅₀.
- Record currents at each concentration until a steady-state effect is reached.
- Data Analysis:
 - Measure the peak inward sodium current at each voltage step before and after toxin application.
 - Plot the normalized current as a function of toxin concentration and fit with the Hill equation to determine the IC₅₀.
 - Convert peak current to conductance ($G = I / (V_m - E_{rev})$) and plot against voltage. Fit with a Boltzmann function to determine the voltage of half-maximal activation ($V_{1/2}$) and analyze any shifts induced by the toxin.

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